molecular formula C8H18O B1252935 (R)-4-Methyl-1-heptanol

(R)-4-Methyl-1-heptanol

Cat. No.: B1252935
M. Wt: 130.23 g/mol
InChI Key: LLUQZGDMUIMPTC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Chiral Alcohols in Modern Organic Chemistry Research

Chiral alcohols are fundamental building blocks in the landscape of modern organic chemistry. rsc.org Their importance stems from their wide-ranging applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org These compounds are integral to the fields of organic synthesis, material science, and fine chemicals. alfachemic.com The asymmetric nature of chiral alcohols allows for the construction of complex, stereochemically defined molecules, which is a critical aspect of contemporary drug design and development. The synthesis of enantiopure drugs is of particular importance, as different enantiomers of a drug can exhibit significantly different biological activities, pharmacokinetics, or toxicological profiles. nih.gov

The pursuit of efficient and sustainable methods for producing chiral alcohols is an active area of research. rsc.org Traditional methods often rely on expensive and environmentally impactful metal catalysts. rsc.org Consequently, there is a growing interest in biocatalysis, which utilizes whole-cell systems or isolated enzymes to achieve high regio- and stereoselectivity under mild reaction conditions. rsc.org This "green chemistry" approach offers a more sustainable and economically viable alternative to conventional synthetic routes. rsc.org

Stereochemical Importance and Challenges Associated with Chiral Non-Racemic Compounds

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern chemical and biological sciences. researchgate.net Chiral molecules, which are non-superimposable on their mirror images, are central to this field. innovareacademics.in These mirror images are known as enantiomers, and a mixture containing equal amounts of both enantiomers is called a racemate or racemic mixture. innovareacademics.incanada.ca

A significant challenge in organic synthesis is the production of single enantiomers, as many synthetic reactions yield racemic mixtures. innovareacademics.in The separation of these enantiomers, a process known as resolution, can be a complex and costly endeavor. innovareacademics.in Furthermore, the accurate determination of the enantiomeric excess (e.e.), which quantifies the purity of a non-racemic mixture, is crucial. stereoelectronics.org While polarimetry can provide a rough estimate, it is often hampered by inaccuracies. stereoelectronics.org More reliable methods include derivatization followed by chromatographic or spectroscopic analysis. stereoelectronics.org

The development of stereoselective catalytic systems is paramount to overcoming these challenges. researchgate.net Asymmetric synthesis aims to produce a single enantiomer preferentially, thereby avoiding the need for resolution. researchgate.net This often involves the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of a reaction. researchgate.net

Rationale for Comprehensive Academic Investigation of (R)-4-Methyl-1-heptanol

This compound, a chiral primary alcohol, serves as a valuable subject for academic investigation due to its specific structural features and potential applications. The methyl group at the fourth position of the heptane (B126788) chain introduces a chiral center, leading to the existence of (R) and (S) enantiomers. This seemingly simple structural modification has profound implications for the molecule's chemical and biological properties.

The enantiomeric specificity of 4-methyl-1-heptanol (B1330018) has been noted in the context of insect communication, where the (R)-enantiomer can elicit specific biological responses that are absent with the racemic mixture or the (S)-enantiomer. This highlights the importance of stereochemistry in biological systems and provides a strong rationale for developing synthetic methods that can selectively produce the (R)-enantiomer.

From a synthetic standpoint, this compound presents an interesting target for the development and evaluation of new asymmetric synthesis methodologies. Its structure, a primary alcohol with a chiral center in the alkyl chain, allows for the study of stereocontrol in reactions such as asymmetric reductions of corresponding aldehydes or ketones, or through chiral resolution of the racemic alcohol.

Overview of Research Methodologies Applied to Chiral Secondary Alcohols

A variety of methodologies have been developed for the synthesis and analysis of chiral secondary alcohols, many of which are applicable to primary chiral alcohols like this compound.

Synthesis:

Asymmetric Reduction of Ketones: This is a highly efficient method for preparing chiral secondary alcohols. pharmtech.com It can be achieved through catalytic asymmetric hydrogenation using metal complexes, such as those based on ruthenium, or through biocatalytic reductions. pharmtech.com

Resolution of Racemates: Enzymatic resolution, often employing lipases, is a widely used technique. pharmtech.com This can involve the selective acylation of one enantiomer in a racemic alcohol or the selective hydrolysis of an ester derivative. nih.govpharmtech.com Chemical resolution methods, such as the formation of diastereomeric salts with a chiral resolving agent like mandelic acid, are also employed. acs.org

Asymmetric Hydration of Alkenes: The direct, enantioselective addition of water to an unactivated alkene is a challenging but highly desirable transformation. researchgate.net Directed evolution of enzymes, such as fatty acid hydratases, has shown promise in this area. researchgate.net

Analysis and Characterization:

Chromatographic Methods: Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are indispensable tools for separating enantiomers and determining enantiomeric excess. stereoelectronics.org Derivatization of the alcohol to form diastereomeric esters can facilitate separation on achiral columns. nih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the absolute configuration of chiral alcohols. acs.org Derivatization with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its analogs, creates diastereomers with distinct NMR spectra. acs.org

Mass Spectrometry (MS): GC-MS is commonly used for the identification and analysis of volatile compounds like alcohols. nih.gov While standard electron ionization MS does not typically distinguish between enantiomers, it provides crucial structural information.

Interactive Data Table: Properties of 4-Methyl-1-heptanol

PropertyValueSource
Molecular Formula C₈H₁₈O nih.govnist.gov
Molecular Weight 130.23 g/mol nih.gov
IUPAC Name 4-methylheptan-1-ol nih.gov
CAS Registry Number 817-91-4 nist.gov
(R)-enantiomer CAS 115182-86-0
Boiling Point Not Available chemsrc.com
Density Not Available chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

(4R)-4-methylheptan-1-ol

InChI

InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

LLUQZGDMUIMPTC-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@@H](C)CCCO

Canonical SMILES

CCCC(C)CCCO

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure R 4 Methyl 1 Heptanol

Chemoenzymatic and Biocatalytic Routes to (R)-4-Methyl-1-heptanol

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. mdpi.comtandfonline.com Enzymes, whether as isolated preparations or within whole-cell systems, can catalyze enantioselective transformations to produce chiral alcohols with high purity. tandfonline.comacs.org

Enantioselective Bioreduction of Ketone Precursors

A prominent green chemistry approach for synthesizing chiral alcohols is the asymmetric reduction of prochiral ketones. nih.govrsc.org This method utilizes oxidoreductases, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which are often found in whole-cell biocatalysts like yeast or bacteria. tandfonline.comnih.govsci-hub.se These enzymes facilitate the transfer of a hydride from a cofactor, such as NADH or NADPH, to the carbonyl group of the ketone with high stereoselectivity. acs.orgnih.gov

For the synthesis of this compound, the precursor ketone, 4-methyl-1-heptanone, would be subjected to a suitable biocatalyst. While specific studies on the bioreduction of 4-methyl-1-heptanone are not extensively detailed in the provided results, research on structurally similar ketones demonstrates the feasibility of this approach. For instance, the bioreduction of various prochiral ketones using whole cells of Lactobacillus kefiri P2 has been shown to produce the corresponding (R)-alcohols with selectivities ranging from low to over 99% and in good yields. sci-hub.se Similarly, plant-based biocatalysts, such as Daucus carota (carrot), have been successfully employed for the asymmetric reduction of various ketones, yielding chiral alcohols, predominantly with the (S)-configuration, in good yields (60-95%) and high enantioselectivity (76-99%). rsc.orgscirp.org The enantiopreference of these enzymatic reductions can sometimes be predicted by Prelog's rule, although exceptions occur. scirp.orgwiley.com The development of tailor-made enzymes through protein engineering has further expanded the applicability of ketoreductases for producing specific chiral alcohols. sci-hub.se

Table 1: Examples of Enantioselective Bioreduction of Ketones

Substrate Ketone Biocatalyst Product Alcohol Enantiomeric Excess (ee) Yield/Conversion Reference
Various Prochiral Ketones Lactobacillus kefiri P2 Corresponding (R)-Alcohols 0->99% 11-96% sci-hub.se
Heteroaryl Methyl Ketones Daucus carota Corresponding (S)-Alcohols 76-99% 60-95% scirp.org

Lipase-Catalyzed Kinetic Resolution for Enantiomeric Enrichment

Kinetic resolution is a widely used technique to separate a racemic mixture of alcohols. nih.govacs.org This method employs lipases, which are a class of hydrolase enzymes, to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. acs.orgnih.gov For the enantiomeric enrichment of this compound, a racemic mixture of 4-methyl-1-heptanol (B1330018) would be treated with a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor, like vinyl acetate (B1210297). acs.org

The lipase would preferentially catalyze the acylation of the (S)-enantiomer, leaving the this compound unreacted and thus enantiomerically enriched. acs.org The success of this resolution is highly dependent on the enantioselectivity of the lipase, often expressed as the E-value. mdpi.com High E-values indicate a large difference in reaction rates between the two enantiomers, leading to a more efficient separation. nih.gov The unreacted (R)-alcohol can then be separated from the acylated (S)-enantiomer. To overcome the 50% theoretical yield limit of kinetic resolution, dynamic kinetic resolution (DKR) can be employed. acs.org In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, often catalyzed by a transition metal complex, such as one containing ruthenium. acs.orgcapes.gov.bracs.org This allows for the theoretical conversion of 100% of the starting racemic alcohol into a single enantiomer of the product ester. acs.org

Table 2: Lipase-Catalyzed Resolution of Secondary Alcohols

Lipase Substrate Example Key Feature Outcome Reference
Wheat germ lipase 1-Phenylethanol Anti-Kazlauskas enantioselectivity High enantioselectivity (E > 200) nih.gov
Candida antarctica Lipase B (CALB) rac-1-Phenylethanol Used in Dynamic Kinetic Resolution (DKR) with a Ru catalyst Quantitative conversion to acetate, 91% ee acs.org

Novel Enzymatic Approaches for Asymmetric Synthesis of this compound

The field of biocatalysis is continuously advancing, with novel enzymatic methods being developed for the synthesis of chiral alcohols. nih.govnih.gov One promising area is the use of multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot to convert a simple starting material into a complex chiral product. nih.govwhiterose.ac.uk This approach avoids the isolation of intermediates, leading to more efficient and sustainable processes. For example, a cascade involving a transketolase and a transaminase has been used to synthesize chiral amino-alcohols. nih.govwhiterose.ac.uk While a specific cascade for this compound is not detailed in the search results, the principle could be applied by combining, for instance, an enzyme for carbon-carbon bond formation with a stereoselective ketoreductase.

Furthermore, the discovery and engineering of new enzymes with tailored substrate specificities and enhanced stabilities are expanding the synthetic toolbox. sci-hub.sersc.org Alcohol dehydrogenases with high tolerance to organic solvents like 2-propanol, which is often used as a co-substrate for cofactor regeneration, are being developed to improve the industrial feasibility of these biocatalytic reductions. rsc.org

Asymmetric Chemical Synthesis Strategies for this compound

In addition to biocatalytic methods, asymmetric chemical synthesis provides a range of powerful strategies for accessing enantiopure compounds. ru.nl These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Chiral Auxiliaries in Stereocontrolled Synthesis of this compound Precursors

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. researchgate.netwikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been successfully applied in numerous syntheses of natural products and medicinally important compounds. researchgate.net

For the synthesis of this compound, a chiral auxiliary could be used to control the stereochemistry of an alkylation or aldol (B89426) reaction to form a chiral precursor. For example, chiral oxazolidinones, popularized by David A. Evans, are highly effective auxiliaries for stereoselective alkylation and aldol reactions. researchgate.netwikipedia.org Another well-established method involves the use of SAMP/RAMP hydrazones, derived from (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine, respectively. researchgate.net A stereoselective synthesis of the four stereoisomers of 4-methyl-3-heptanol (B77350), a structurally related alcohol, utilized the SAMP/RAMP methodology to prepare the key chiral ketone precursors, (R)- and (S)-4-methyl-3-heptanone. researchgate.net Similarly, pseudoephedrine and pseudoephenamine have been shown to be practical chiral auxiliaries for asymmetric alkylations, providing access to a variety of enantiomerically enriched compounds, including alcohols. acs.orgnih.gov

Asymmetric Catalysis for the Generation of the Chiral Center in this compound

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically pure product. frontiersin.orgcore.ac.uk Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are among the most powerful catalytic methods for producing chiral alcohols. core.ac.ukacs.orgnih.govmdpi.com

These reactions typically employ transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, coordinated to chiral ligands. nih.govacs.orgscholaris.ca The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, resulting in the formation of one enantiomer of the alcohol with high selectivity. nih.gov For example, ruthenium catalysts containing chiral diphosphine ligands like BINAP and chiral diamine ligands have been shown to be highly effective for the asymmetric hydrogenation of a wide range of ketones, often achieving excellent conversions and enantiomeric excesses up to 99%. nih.govresearchgate.net The synthesis of all four stereoisomers of 4-methyl-3-heptanol has also been achieved via asymmetric synthesis using boronic esters. thieme-connect.com A Zr-catalyzed asymmetric carboalumination of alkenes has been developed as a general method for synthesizing reduced polypropionates, including (R)-3-methyl-1-pentanol and (R)-3-methyl-1-hexanol, in high yield and enantiomeric excess. pnas.org

Table 3: Asymmetric Catalytic Hydrogenation of Ketones

Catalyst System (Example) Substrate Type Product Enantiomeric Excess (ee) Reference
Ru(II)-benzene with chiral aroylthiourea ligands Aromatic Ketones Chiral Alcohols Up to 99% researchgate.net
RuCl₂(S)-tolbinapn and (S,S)-DPEN Acetophenone (R)-1-Phenylethanol 82% nih.gov
Ru-diamine catalysts Unprotected α-amino ketones Chiral 1,2-amino alcohols >99% acs.org

Stereoselective Grignard Reactions and Related Alkylation Methods

The construction of the chiral center in this compound often relies on well-established yet refined carbon-carbon bond-forming reactions. Stereoselective Grignard reactions and other alkylation methods are foundational in this context. A common strategy for the synthesis of related structures like 4-methyl-3-heptanol involves the reaction of a Grignard reagent, such as that derived from 2-bromopentane, with an aldehyde like propanal. wustl.edu For the target molecule, this compound, this would necessitate a Grignard reagent adding to a four-carbon aldehyde synthon that already contains the alcohol functionality, likely in a protected form.

More advanced and highly stereocontrolled methods have been developed to ensure high enantiomeric purity. One of the most effective is the SAMP-/RAMP-hydrazone methodology. orgsyn.org This approach involves converting an achiral ketone, such as 3-heptanone, into a chiral SAMP or RAMP hydrazone. Deprotonation followed by alkylation with a methylating agent establishes the chiral center at the C4 position with a very high degree of stereocontrol. Subsequent cleavage of the hydrazone yields the chiral ketone, (S)-4-methyl-3-heptanone, with an enantiomeric excess (ee) often exceeding 97-98%. orgsyn.orgresearchgate.net This ketone can then be reduced to the corresponding alcohol. While this example yields a precursor to 4-methyl-3-heptanol, the principle is directly adaptable for the synthesis of other chiral methyl-substituted alkanols.

Another powerful technique involves the use of chiral boronic esters, as pioneered by Matteson. thieme-connect.compherobase.com This method relies on the reaction of a chiral diol, such as pinanediol, with a boronic acid to form a chiral boronic ester. Reaction with (dichloromethyl)lithium followed by a Grignard reagent allows for the stereoselective introduction of a new chiral center. thieme-connect.com This sequential double stereodifferentiation can achieve exceptionally high purity, with diastereoselectivities reported from 350:1 to over 1000:1. thieme-connect.comthieme-connect.com This methodology has been successfully applied to the synthesis of all four stereoisomers of 4-methyl-3-heptanol and demonstrates a robust route for creating the stereochemistry required for this compound. thieme-connect.commdpi.com

Total Synthesis Approaches to this compound and its Stereoisomers

Total synthesis provides a means to construct complex molecules from simpler, readily available starting materials. For chiral molecules like 4-methyl-1-heptanol, these routes must carefully control the formation of each stereocenter.

A prominent strategy for synthesizing the stereoisomers of the related 4-methyl-3-heptanol involves Sharpless asymmetric epoxidation. oup.com This method can create a chiral epoxide from an allylic alcohol, which is then opened regioselectively. For instance, epoxidation of (E)-2-hexen-1-ol followed by regioselective cleavage of the epoxide with trimethylaluminum (B3029685) can yield specific stereoisomers of 4-methyl-3-heptanol. oup.com

One of the most elegant and efficient modern approaches is the use of multi-enzyme, one-pot synthesis. mdpi.comnih.govresearchgate.net A notable example is the synthesis of all four stereoisomers of 4-methyl-3-heptanol starting from 4-methylhept-4-en-3-one. mdpi.comnih.gov This process uses two sequential enzymatic reductions in a single reaction vessel:

An ene-reductase (ER) first reduces the carbon-carbon double bond, creating the first stereocenter at C4. By selecting an appropriate ER (e.g., from different yeast strains), either the (R) or (S) configuration can be obtained with high enantioselectivity. mdpi.comresearchgate.net

An alcohol dehydrogenase (ADH) then reduces the ketone carbonyl group to form the second stereocenter at C3. Again, the choice of ADH allows for the selective formation of either the (R) or (S) alcohol. nih.govresearchgate.net

This chemoenzymatic cascade is highly effective, affording the desired stereoisomers in good isolated yields (72–83%) and with excellent enantiomeric and diastereomeric excess (ee = 99%, de = 92–99%). mdpi.comnih.gov This one-pot approach is a hallmark of modern synthesis, combining high selectivity with operational simplicity.

Green Chemistry Principles in this compound Synthesis Research

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use more environmentally benign substances.

Solvent-Free and Aqueous Medium Reactions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. The use of water as a reaction medium is a highly attractive alternative. liv.ac.uk Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral alcohols has been successfully demonstrated in neat water, offering fast reaction rates and high enantioselectivity using readily available formate (B1220265) salts as the hydrogen donor. liv.ac.uk

Furthermore, combining metal catalysis with biocatalysis in aqueous media provides a powerful and green synthetic tool. researchgate.netacs.org Many enzymatic reactions, including those catalyzed by ketoreductases (KREDs), ene-reductases, and alcohol dehydrogenases, are performed in aqueous buffer systems. nih.govresearchgate.netacs.org The multi-enzyme synthesis of 4-methyl-3-ol stereoisomers is a prime example of a reaction performed in an aqueous environment. mdpi.com The enantioselective hydration of alkenes using only water as a reactant, catalyzed by enzymes like styrene (B11656) hydratase, represents a highly atom-economical and green route to chiral alcohols. wiley.comnih.gov While solvent-free reactions for this specific compound are not widely documented, the principle has been demonstrated for other syntheses, such as the Mannich reaction under infrared irradiation, highlighting a potential avenue for future research. arkat-usa.org

Atom Economy and Reaction Efficiency in Synthetic Pathways

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Synthetic routes that involve addition reactions, such as hydrogenations or Grignard additions, tend to have higher atom economy than those requiring protecting groups or generating stoichiometric byproducts. masterorganicchemistry.comrsc.org

Comparative Analysis of Synthetic Routes: Yield, Enantiomeric Excess, and Scalability Considerations

When evaluating different synthetic pathways to this compound, it is crucial to compare them based on key performance metrics such as chemical yield, enantiomeric purity, and the potential for large-scale production.

Synthetic Method Typical Yield Enantiomeric/Diastereomeric Excess Scalability Notes Reference(s)
Multi-Enzyme (ER/ADH) Synthesis 72-83% (isolated)>99% ee, 92-99% deGenerally good; one-pot nature reduces unit operations. Biocatalysis is proven for industrial scale (e.g., kg scale). mdpi.comnih.govacs.org
SAMP/RAMP Hydrazone Alkylation Good overall yieldsKetone precursor: 97-98% eeScalable, but requires stoichiometric use of chiral auxiliary and cryogenic temperatures. orgsyn.orgresearchgate.netnih.gov
Asymmetric Synthesis via Boronic Esters HighDiastereoselectivity: 350:1 to >1000:1Requires stoichiometric chiral reagents and careful control of reaction conditions. thieme-connect.comthieme-connect.commdpi.com
Asymmetric Epoxidation/Cleavage Moderate to GoodHigh ee, dependent on catalystSharpless epoxidation is a well-established, scalable method. Use of organometallic reagents (e.g., trimethylaluminum) requires careful handling on a large scale. oup.com
Asymmetric Transfer Hydrogenation (in water) HighHigh eeConsidered a green and economically viable pathway. Scalability is a key advantage. liv.ac.uk

The multi-enzyme, one-pot approach stands out for its combination of high selectivity, good yields, and operational simplicity in an environmentally friendly aqueous medium. mdpi.comnih.gov Its demonstrated scalability in related biocatalytic processes makes it a very strong candidate for efficient production. acs.org Asymmetric synthesis using boronic esters offers unparalleled levels of stereocontrol but may be more costly due to the stoichiometric use of chiral reagents. thieme-connect.com The SAMP/RAMP method is also highly effective but shares similar drawbacks regarding stoichiometric auxiliaries and specific reaction conditions like low temperatures. orgsyn.org Asymmetric transfer hydrogenation in water is a promising green alternative, though its application would depend on the availability of a suitable catalyst for the specific substrate. liv.ac.uk Ultimately, the choice of route depends on the desired scale, cost considerations, and the required level of enantiomeric purity.

Advanced Stereochemical Elucidation and Chiral Analytical Methodologies for R 4 Methyl 1 Heptanol

Spectroscopic Techniques for Absolute Configuration Assignment of (R)-4-Methyl-1-heptanol

The absolute configuration of this compound can be unequivocally determined using a suite of advanced spectroscopic methods that are sensitive to molecular chirality.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy Studies

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques that measure the differential interaction of chiral molecules with polarized light. mgcub.ac.in ORD measures the variation of optical rotation with wavelength, while CD measures the difference in absorption between left and right circularly polarized light as a function of wavelength. scispace.com

For a chiral molecule to be analyzed by these methods, it must contain a chromophore that absorbs light in an accessible region of the spectrum. The hydroxyl group of this compound itself is not a suitable chromophore for conventional CD/ORD. Therefore, derivatization is necessary to introduce a chromophore near the stereocenter. The resulting derivative will exhibit a characteristic CD spectrum and an ORD curve known as a Cotton effect, which is the distinctive change in optical rotation in the vicinity of an absorption band. scispace.com The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the stereocenter based on empirical rules, such as the Octant Rule for carbonyl compounds, or by comparison with reference compounds of known stereochemistry. scispace.comwordpress.com While specific CD/ORD studies for this compound are not prevalent in the literature, the methodology remains a foundational approach for the stereochemical elucidation of chiral alcohols.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (e.g., Chiral Derivatizing Agents, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for stereochemical analysis when a chiral molecule like this compound is converted into a pair of diastereomers. This is typically achieved by esterification with a chiral derivatizing agent (CDA). rsc.orgnih.gov The resulting diastereomeric esters are no longer mirror images and will exhibit distinguishable chemical shifts (Δδ) in their NMR spectra. rsc.org

Prominent CDAs for alcohols include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). tcichemicals.comresearchgate.net The reaction of racemic 4-methyl-1-heptanol (B1330018) with a single enantiomer of a CDA, for instance (S)-MαNP acid, produces two diastereomeric esters: (R)-alcohol-(S)-acid and (S)-alcohol-(S)-acid. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol can be assigned based on established conformational models of the CDA esters. researchgate.netmdpi.com The MαNP agent is often considered superior due to the larger chemical shift differences induced by the strong anisotropic effect of its naphthalene (B1677914) moiety. tcichemicals.comresearchgate.net

Two-dimensional (2D) NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for validating the conformational models that underpin these assignments. wordpress.com NOESY detects through-space interactions between protons, allowing for the confirmation of the spatial proximity of specific protons on the alcohol moiety relative to the shielding/deshielding regions of the CDA, thereby solidifying the configurational assignment. wordpress.com

Table 1: Predicted Chemical Shift Differences (Δδ = δS - δR) for Protons of a Chiral Alcohol Derivatized with a Chiral Agent (e.g., MTPA)

Proton Position Relative to Stereocenter Predicted Sign of Δδ (δS - δR) Rationale
Protons on one side of the plane defined by the C-O bond Positive (+) These protons lie in the deshielding zone of the CDA's aromatic ring in one diastereomer.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Investigations

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical techniques that measure the differential absorption and scattering, respectively, of left versus right circularly polarized infrared light during vibrational transitions. in2p3.frrsc.org These methods provide a rich fingerprint of a molecule's three-dimensional structure, making them exceptionally suited for determining absolute configuration without the need for derivatization or crystallization. acs.orgrsc.org

The absolute configuration of this compound can be determined by comparing its experimental VCD or ROA spectrum with a theoretical spectrum generated through quantum mechanical calculations, typically using density functional theory (DFT). acs.orgnih.gov A match between the signs and relative intensities of the experimental and calculated bands allows for an unambiguous assignment of the absolute configuration. nih.gov The VCD spectrum of chiral alcohols is particularly sensitive to the conformation around the C-O bond and the network of hydrogen bonds, providing detailed structural insights. nih.govrsc.org Advanced methods, such as induced resonance ROA where the chiral alcohol is complexed with a lanthanide ion, can dramatically enhance the signal, enabling analysis at very low concentrations. rsc.orgcas.cznih.gov

Chiral Mass Spectrometry Techniques

While conventional mass spectrometry (MS) is insensitive to stereoisomerism, chiral MS methods can distinguish between enantiomers. rsc.org These techniques generally rely on creating a chiral environment within the mass spectrometer. One common approach is to form diastereomeric adducts by reacting the analyte with a chiral reference compound. These diastereomeric ions can then be distinguished based on their fragmentation patterns or the kinetics of their dissociation in tandem mass spectrometry (MS/MS). nih.govnih.gov

The kinetic method is a well-established tandem MS technique for chiral analysis. It involves the collision-induced dissociation of a mass-selected cluster ion composed of a chiral selector, and both enantiomers of the analyte (one of which is isotopically labeled). The relative rates of dissociation of the two diastereomeric complexes provide a measure of the enantiomeric excess. rsc.org Another strategy involves gas-phase ion/molecule reactions, where proton transfer between a chiral reference molecule and the protonated analyte can occur at different rates depending on the analyte's chirality. rsc.org

Chromatographic Methods for Enantiomeric Purity Determination of this compound

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in chiral analysis. Gas chromatography using a chiral stationary phase is a primary method for this purpose.

Chiral Gas Chromatography (GC) on Modified Cyclodextrin (B1172386) Phases

Chiral gas chromatography (GC) is the benchmark technique for separating and quantifying the enantiomers of volatile compounds like 4-methyl-1-heptanol. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP). Modified cyclodextrins are among the most versatile and widely used CSPs for this purpose. unito.it

Cyclodextrins are chiral, cyclic oligosaccharides that have a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior. Derivatives, such as permethylated or acylated β-cyclodextrins, are commonly used as CSPs. unito.itscispace.com The separation mechanism involves the formation of transient, diastereomeric inclusion complexes between the enantiomers of the analyte and the chiral cyclodextrin cavity. sigmaaldrich.com The differences in the stability of these host-guest complexes, arising from steric and electronic interactions, lead to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. sigmaaldrich.com Research on the closely related compound 4-methyl-3-heptanol (B77350) has demonstrated the successful separation of all four of its stereoisomers on a cyclodextrin-based chiral column (Chirasil-DEX CB), highlighting the efficacy of this method. nih.gov

Table 2: Representative Chiral GC Separation Data for Stereoisomers of a Related Compound (4-Methyl-3-heptanol) on a Cyclodextrin Phase

Stereoisomer Elution Order Representative Retention Time (min)
(3S,4S) 1 15.5
(3S,4R) 2 16.0
(3R,4R) 3 17.3
(3R,4S) 4 17.7

Data adapted from a study on 4-methyl-3-heptanol using a Chirasil-DEX CB column, illustrating typical separation performance. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) with Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of racemic mixtures. The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). researchgate.net These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. researchgate.net

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are widely recognized for their broad applicability and excellent chiral recognition capabilities for a variety of compounds, including alcohols. nih.govmdpi.comchromatographyonline.com The most frequently used derivatives are phenylcarbamates, such as tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate), which can be coated or immobilized onto a silica (B1680970) support. chromatographyonline.comafmps.be Immobilized phases offer enhanced robustness and compatibility with a wider range of solvents compared to coated phases. nih.govafmps.be

The choice of mobile phase is critical for achieving successful enantioseparation. In normal-phase HPLC, typical mobile phases consist of an alkane, such as n-hexane or heptane (B126788), mixed with an alcohol modifier like 2-propanol or ethanol. researchgate.netresearchgate.net The type and concentration of the alcohol modifier can significantly influence retention and resolution by competing with the analyte for interactive sites on the CSP. researchgate.netresearchgate.net For acidic or basic analytes, the addition of a small amount of an acidic or basic additive, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can improve peak shape and separation. chromatographyonline.comresearchgate.net

While specific application notes for the HPLC enantioseparation of this compound are not extensively detailed in publicly available literature, the general principles and conditions used for other chiral alcohols provide a clear framework. The separation would involve screening various polysaccharide-based CSPs with different mobile phase compositions to optimize resolution.

Table 1: Representative HPLC Conditions for Enantioseparation of Chiral Alcohols on Polysaccharide-Based CSPs

Chiral Stationary Phase (CSP)Analyte TypeMobile Phase Composition (v/v)Observations
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Aromatic Alcoholsn-Hexane / 2-PropanolEffective for baseline separation; resolution can be modulated by alcohol content. researchgate.net
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Pyrethroid Stereoisomers (containing alcohol moieties)Heptane / 2-Propanol (98/2)Successfully separated multiple stereoisomers, demonstrating high selectivity. researchgate.net
Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))Lansoprazole (contains a chiral center)Methyl-tert-butyl ether / Ethyl acetate (B1210297) / Ethanol / DEA (60:40:5:0.1)High enantioselectivity and resolution achieved with a non-standard mobile phase. mdpi.com
Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Pharmaceutical Compoundsn-Hexane / EthanolUsed in generic screening strategies for its broad enantioselectivity. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and reduced environmental impact. nih.gov The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster analysis times and reduced pressure drop across the column compared to liquid mobile phases. afmps.be

For the separation of polar compounds like alcohols, a polar organic modifier, such as methanol, ethanol, or 2-propanol, is typically added to the CO₂ mobile phase. researchgate.netafmps.be The type and percentage of this co-solvent are critical parameters for controlling retention and selectivity. researchgate.net Methanol is a frequently used modifier that often provides high-efficiency separations on polysaccharide-based CSPs. afmps.be The interactions between the analyte, the stationary phase, and the CO₂/modifier mobile phase govern the chiral recognition mechanism. researchgate.net

The same polysaccharide-based CSPs used in HPLC are dominant in SFC and have demonstrated broad enantioselectivity. afmps.bechromatographyonline.com Due to the nature of the mobile phase, SFC is considered a normal-phase chromatographic technique. wiley.com The development of a chiral SFC method for this compound would involve screening a set of complementary CSPs with various alcohol modifiers to find the optimal conditions for resolution.

Table 2: Typical SFC Screening Conditions for Chiral Separations

Chiral Stationary Phase (CSP)Mobile Phase CompositionBackpressure (bar)Temperature (°C)General Application
Chiralpak IA, IB, IC, ID CO₂ / Methanol100 - 15035 - 40Broad screening for diverse pharmaceutical compounds. afmps.beafmps.be
Lux Cellulose-1, Amylose-2 CO₂ / 2-Propanol12040Complementary selectivity to methanol-based mobile phases. afmps.be
CHIRAL ART Amylose-SA CO₂ / Ethanol (80/20)Not SpecifiedNot SpecifiedEnantioseparation of β-Lactam ureas. mdpi.com
Immobilized Cellulose-based CSP CO₂ / ModifierNot SpecifiedNot SpecifiedUsed for fast, high-throughput purity assessments. chromatographyonline.com

Reactivity and Derivatization Research of R 4 Methyl 1 Heptanol

Functional Group Interconversions with Stereochemical Control on (R)-4-Methyl-1-heptanol

Functional group interconversions that proceed with high stereochemical control are essential for the utilization of chiral building blocks like this compound. The primary alcohol moiety is a versatile starting point for a range of transformations, with the key challenge being the preservation of the stereochemical integrity at the C4 position.

The oxidation of the primary alcohol in this compound can yield the corresponding chiral aldehyde, (R)-4-methylheptanal, and subsequently the chiral carboxylic acid, (R)-4-methylheptanoic acid. For these transformations to be synthetically useful, the reaction conditions must be mild enough to avoid racemization at the adjacent stereocenter.

A variety of modern oxidation reagents are suitable for the conversion of primary alcohols to aldehydes with high selectivity and minimal risk of over-oxidation or epimerization. Commonly employed methods include Swern oxidation (using oxalyl chloride and dimethyl sulfoxide), Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation (using the sulfur trioxide pyridine (B92270) complex). These methods are known for their mild reaction conditions and compatibility with a wide range of functional groups.

Further oxidation of the intermediate aldehyde to the carboxylic acid can be achieved using reagents such as potassium permanganate (B83412) (KMnO₄) under carefully controlled pH conditions, or Pinnick oxidation (using sodium chlorite, NaClO₂), which is particularly effective for the oxidation of α-chiral aldehydes with high stereochemical retention.

Table 1: Representative Stereospecific Oxidation Reactions on Analogous Chiral Primary Alcohols

Starting Material (Analogue)Reagent/ConditionsProductYield (%)Enantiomeric Excess (%)
(R)-2-Methyl-1-pentanolDMP, CH₂Cl₂, rt(R)-2-Methylpentanal>95>99
(R)-2-MethylpentanalNaClO₂, NaH₂PO₄, t-BuOH/H₂O(R)-2-Methylpentanoic acid~90>99
(S)-3-Methyl-1-hexanolSwern Oxidation(S)-3-Methylhexanal>90>98
(S)-3-MethylhexanalKMnO₄, NaOH, H₂O, 0 °C(S)-3-Methylhexanoic acid~85>98

This table presents typical results for stereospecific oxidation reactions on chiral primary alcohols structurally similar to this compound, illustrating the expected outcomes for such transformations.

The hydroxyl group of this compound can be converted to esters and ethers, which are valuable derivatives for a variety of applications. Enantioselective esterification and etherification reactions are crucial for maintaining the optical purity of the starting material.

Enzymatic catalysis, particularly with lipases, is a powerful tool for the enantioselective esterification of chiral alcohols. Lipases can selectively acylate one enantiomer of a racemic alcohol, a process known as kinetic resolution. In the case of an already enantiomerically pure alcohol like this compound, lipase-catalyzed esterification with an achiral acyl donor can proceed with high efficiency and without compromising the stereocenter. Common acyl donors include vinyl acetate (B1210297) or acid anhydrides.

For etherification, the Williamson ether synthesis is a classic method. To preserve the stereochemistry at C4, the reaction should proceed via an Sₙ2 mechanism, where the alkoxide of this compound acts as the nucleophile. This is typically achieved by deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by reaction with a primary alkyl halide. Care must be taken to avoid elimination side reactions.

Synthesis of Chiral Derivatives and Analogs Based on the this compound Scaffold

The chiral backbone of this compound serves as a valuable starting point for the synthesis of more complex chiral molecules.

The preparation of chiral derivatives is often a prerequisite for the determination of absolute configuration and enantiomeric purity using spectroscopic methods such as Nuclear Magnetic Resonance (NMR). Chiral derivatizing agents (CDAs) react with the chiral alcohol to form diastereomers, which, unlike enantiomers, have distinct NMR spectra.

For this compound, common CDAs for NMR analysis include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its derivatives. The resulting diastereomeric Mosher's esters exhibit different chemical shifts for protons near the stereocenter, allowing for the determination of enantiomeric excess. Similarly, chiral ethers can be prepared for spectroscopic analysis, for instance, by reaction with a chiral alkylating agent.

Table 2: Common Chiral Derivatizing Agents for Alcohols and Their Spectroscopic Application

Chiral Derivatizing AgentResulting DerivativeSpectroscopic TechniqueInformation Obtained
(R)- or (S)-Mosher's acid chlorideDiastereomeric Mosher's esters¹H and ¹⁹F NMREnantiomeric excess, Absolute configuration
(1S)-(-)-Camphanic chlorideDiastereomeric camphanate esters¹H NMREnantiomeric excess
Chiral solvating agents (e.g., cyclodextrins)Diastereomeric inclusion complexes¹H NMREnantiomeric discrimination

This table lists commonly used chiral derivatizing agents for alcohols and the type of information that can be obtained from spectroscopic analysis of the resulting derivatives.

The carbon skeleton of this compound can be extended to create new and more complex chiral building blocks. One common strategy for homologation (carbon chain extension) of a primary alcohol is to first convert it to a good leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with a carbon nucleophile, like a cyanide ion or an organocuprate, can then be used to form a new carbon-carbon bond.

For example, this compound can be converted to (R)-4-methyl-1-heptyl tosylate. Reaction of this tosylate with sodium cyanide would yield (S)-5-methyl-1-octanenitrile, which can be further hydrolyzed to (S)-5-methyl-octanoic acid. The inversion of stereochemistry at the newly formed stereocenter is a hallmark of the Sₙ2 reaction mechanism. Alternatively, chain extension can be achieved through multi-step sequences involving the protection of the alcohol, modification of the alkyl chain, and subsequent deprotection.

Applications of R 4 Methyl 1 Heptanol As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Asymmetric Synthesis of Chiral Natural Products

The synthesis of natural products often requires the precise installation of stereocenters to achieve the desired biological activity. Chiral alcohols like (R)-4-Methyl-1-heptanol can serve as crucial starting materials or intermediates in these synthetic endeavors.

While direct examples of the incorporation of this compound into insect pheromones are not extensively documented, the significance of its constitutional isomer, 4-methyl-3-heptanol (B77350), is well-established in the field of chemical ecology. The various stereoisomers of 4-methyl-3-heptanol act as aggregation and trail pheromones for a number of insect species, highlighting the critical role of stereochemistry in their biological function. researchgate.netnih.gov

For instance, the (3S,4S)-isomer of 4-methyl-3-heptanol is a major component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali. researchgate.net Field tests have demonstrated that this specific stereoisomer, in combination with a synergist, is attractive to the beetles, whereas the (3R,4S)- and (3R,4R)-isomers are inhibitory. nih.gov This underscores the high degree of stereospecificity in the insect's olfactory system. The synthesis of all four stereoisomers of 4-methyl-3-heptanol has been achieved through various methods, including the use of chiral reagents like SAMP and RAMP, followed by reduction and enzymatic resolution. nih.gov

The established importance of the 4-methylheptanol scaffold in insect communication suggests that this compound could serve as a valuable chiral precursor for the synthesis of these or structurally related pheromones. Its defined stereochemistry at the C4 position could be exploited to control the stereochemical outcome of subsequent synthetic transformations.

The precise three-dimensional arrangement of atoms in a molecule is often crucial for its biological activity. Chiral molecules like this compound are therefore valuable starting points for the synthesis of bioactive compounds. Although specific examples of its use as a precursor for other bioactive molecules are not prevalent in the literature, its structural features make it a promising candidate for such applications. The hydroxyl group can be readily converted into other functional groups, and the chiral methyl-branched alkyl chain can be incorporated into larger molecular frameworks, influencing their conformational properties and interactions with biological targets.

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. wikipedia.org This broad category includes pheromones (intraspecific communication) and kairomones (interspecific communication where the receiver benefits). wikipedia.org Kairomones are emitted by one species and utilized by another; for example, a predator may use the pheromone of its prey as a kairomone to locate it. wikipedia.org

The stereoisomers of the related 4-methyl-3-heptanol serve as illustrative examples of the diverse roles of semiochemicals. As mentioned, different stereoisomers can act as attractants or inhibitors for the same species. nih.gov Furthermore, these compounds can function as kairomones for predator species, guiding them to their prey. The specific stereochemistry of these signals is often critical for their activity.

Given the established role of the 4-methylheptanol structure in insect communication, it is plausible that this compound could be utilized as a chiral building block in the synthesis of various semiochemicals and kairomones. Its defined stereocenter would be instrumental in creating molecules with the precise stereochemistry required for specific biological activities in insect behavior.

Design and Synthesis of Chiral Ligands and Catalysts Derived from this compound

The development of new chiral ligands is a cornerstone of asymmetric catalysis. These ligands coordinate to a metal center to create a chiral environment that can induce enantioselectivity in a chemical reaction. While the scientific literature does not extensively detail the use of this compound in the design and synthesis of chiral ligands and catalysts, its structure presents possibilities for such applications.

The hydroxyl group of this compound could be functionalized to introduce coordinating atoms such as phosphorus or nitrogen, which are common in chiral ligands. The chiral alkyl backbone could then impart the necessary asymmetry to the resulting metal complex. The development of novel chiral ligands from readily available chiral building blocks like this compound remains an active area of research in organic chemistry.

Development of Chiral Probes and Sensors Incorporating the this compound Framework

Chiral probes and sensors are molecules designed to selectively recognize and interact with other chiral molecules. This selective recognition can be detected through various signaling mechanisms, such as changes in fluorescence or electrochemical properties. The development of such sensors is important for applications in areas like pharmaceutical analysis and biological research.

The incorporation of a chiral fragment, such as the (R)-4-methylheptyl group from this compound, into a sensor molecule could provide the necessary chiral recognition element. The specific stereochemistry of this group would allow for diastereomeric interactions with the enantiomers of a target analyte, leading to a measurable difference in the sensor's response. However, specific examples of chiral probes and sensors derived from this compound are not widely reported in the current scientific literature.

Application as a Chiral Scaffold in Academic Drug Discovery Research (excluding clinical studies)

In the early stages of drug discovery, researchers often explore a wide range of molecular scaffolds to identify new classes of compounds with therapeutic potential. A chiral scaffold is a core molecular structure with one or more defined stereocenters, upon which various functional groups can be appended to create a library of new molecules for biological screening.

The this compound framework could potentially serve as such a chiral scaffold. Its simple, well-defined structure could be systematically modified to explore the structure-activity relationships of new compound series. The chiral methyl group can introduce a specific three-dimensional feature that may be crucial for binding to a biological target. While this remains a potential application, the use of this compound as a chiral scaffold in academic drug discovery research is not a prominent theme in the available scientific literature.

Biological and Ecological Research Investigating R 4 Methyl 1 Heptanol Non Human, Non Clinical Focus

Chemoecological Investigations of (R)-4-Methyl-1-heptanol in Insect Chemical Communication

This compound is a chemical compound that plays a significant role in the communication of various insect species. Its function as a semiochemical, a chemical substance that carries a signal from one organism to another, has been the subject of extensive research. These studies have primarily focused on its role in pheromonal communication, particularly in bark beetles and mirid bugs, as well as its influence on host plant-insect interactions.

This compound has been identified as a key component of the aggregation pheromones of several bark beetle species. Aggregation pheromones are chemical signals that attract both males and females to a specific location, often for the purpose of mass-attacking a host tree. For instance, research has implicated stereoisomers of 4-methyl-1-heptanol (B1330018) and related compounds like 4-methyl-3-heptanol (B77350) as pheromones in various beetle species.

In the context of bark beetles, these pheromones are crucial for overcoming the defenses of host trees. By coordinating a mass attack, the beetles can overwhelm the tree's resin production and successfully establish a new breeding site. The specific stereoisomers of these alcohols can elicit different behavioral responses, highlighting the specificity of chemical communication in these insects.

Beyond bark beetles, this compound has also been found in the metasternal glands of some triatomine bugs, where the (R)-isomer specifically elicits antennal and behavioral responses. researchgate.net This indicates a broader role for this compound in the chemical ecology of insects beyond the Coleoptera order.

Table 1: Examples of Insects Utilizing 4-Methyl-1-heptanol or Related Compounds in Pheromone Blends

Insect SpeciesPheromone Component(s)Function
Elm Bark Beetle (Scolytus multistriatus)4-Methyl-3-heptanolAggregation pnas.org
Triatoma brasiliensisThis compoundAntennal and behavioral responses researchgate.net
Almond Bark Beetle (Scolytus amygdali)(3S,4S)-4-Methyl-3-heptanolAggregation researchgate.net
Peach Bark Beetle (Phloeotribus liminaris)Benzaldehyde (mediates colonization)Colonization purdue.edu
Walnut Twig Beetle (Pityophthorus juglandis)Pheromone enhanced by fungal volatilesAttraction purdue.edu

The stereochemistry of 4-methyl-1-heptanol and its analogs is critical to their biological activity. The (R)- and (S)-enantiomers, which are non-superimposable mirror images of each other, can elicit vastly different, and sometimes opposing, behavioral responses in insects. This enantiomeric specificity is a common theme in insect chemical communication, ensuring that pheromone signals are species-specific and effective. mdpi.com

For example, in some species, one enantiomer may be a powerful attractant, while the other is inactive or even inhibitory. mdpi.com The elm bark beetle, Scolytus laevis, demonstrates a stereospecific response to the stereoisomers of 4-methyl-3-heptanol. researchgate.net The (3R,4S)-anti-isomer attracts both males and females, whereas the (3S,4S)-syn-isomer acts as an inhibitor, reducing the catch when combined with the attractive isomer. researchgate.net This inhibitory effect is thought to reduce interspecific competition with other bark beetle species that use the syn-isomer as a primary pheromone component. researchgate.net

The precise ratio of enantiomers in a pheromone blend can also be crucial for eliciting the correct behavioral response. Deviations from the natural ratio can lead to a reduced or altered response, further emphasizing the high degree of specificity in insect olfaction. mdpi.com

The interaction between insect pheromones and host plant volatiles is a complex and fascinating area of semiochemical ecology. Host plant compounds can significantly influence the production, release, and perception of insect pheromones. usp.br In some cases, insects may sequester compounds from their host plants and use them as precursors for pheromone synthesis. usp.br

The response of bark beetles to their aggregation pheromones is often synergized by the presence of host tree volatiles. usp.brentomoljournal.com For instance, the attraction of the walnut twig beetle, Pityophthorus juglandis, to its pheromone is enhanced by volatiles produced by symbiotic fungi associated with the host tree. purdue.edu Conversely, volatiles from non-host plants can act as repellents or inhibitors, helping insects to avoid unsuitable hosts. usp.br

This compound and its analogs are part of this intricate chemical interplay. Their role is not isolated but is part of a broader chemical landscape that includes signals from the host plant, symbiotic microorganisms, and other insect species. Understanding these interactions is crucial for developing effective pest management strategies that utilize semiochemicals. purdue.eduusp.br

Microbial Metabolism and Biotransformation Studies of this compound

The biosynthesis and degradation of this compound are not limited to insects. Microorganisms also play a significant role in the metabolism and biotransformation of this and other related compounds. These microbial processes are important in both environmental contexts and for potential biotechnological applications.

Research has demonstrated that microorganisms, such as the bacterium Escherichia coli, can be engineered to produce a range of non-natural alcohols, including 4-methyl-1-heptanol. pnas.orgucla.edu This is achieved by introducing and engineering metabolic pathways, specifically the branched-chain amino acid pathways. pnas.orgucla.edu

The process involves extending the natural chain elongation activity of enzymes like 2-isopropylmalate synthase and modifying the substrate specificity of downstream enzymes through protein design. pnas.org By introducing a synthetic pathway into E. coli, researchers have successfully produced various long-chain alcohols, including 4-methyl-1-hexanol (B1585438) and 5-methyl-1-heptanol (B1605605). pnas.orgucla.edu These anteiso-methyl-branched alcohols are derived from the chiral precursor (S)-2-keto-3-methylvalerate. pnas.org

This work on creating non-natural metabolic pathways opens up possibilities for the sustainable production of valuable chiral chemicals like this compound for various applications, including in semiochemical-based pest control. pnas.org

**Table 2: Engineered Biosynthesis of Non-Natural Alcohols in *E. coli***

Produced AlcoholPrecursorKey Engineered Enzyme(s)
(S)-3-Methyl-1-pentanol2-Keto-3-methylvalerate2-Isopropylmalate synthase (LeuA), Keto-acid decarboxylase (KIVD) pnas.orgucla.edu
4-Methyl-1-hexanol2-Keto-3-methylvalerateEngineered LeuA ucla.edu
5-Methyl-1-heptanol2-Keto-3-methylvalerateEngineered LeuA pnas.orgucla.edu

Microorganisms are known for their ability to degrade a wide variety of organic compounds, including aliphatic alcohols like 4-methyl-1-heptanol. researchgate.net This microbial degradation is a key process in the natural recycling of organic matter. While specific studies focusing solely on the degradation of this compound are not abundant, the general principles of microbial hydrocarbon and alcohol degradation are well-established. researchgate.net

Bacteria capable of degrading hydrocarbons are widespread in the environment and utilize these compounds as a source of carbon and energy. researchgate.net The initial step in the aerobic degradation of an alcohol like 4-methyl-1-heptanol would likely involve its oxidation to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. This acid can then enter central metabolic pathways, such as the fatty acid beta-oxidation cycle, to be completely mineralized to carbon dioxide and water.

In the context of fermented products like Huangjiu (yellow wine), various higher alcohols, including 4-methyl-1-heptanol, have been detected. nih.gov The presence and concentration of these alcohols are influenced by the microbial community present during fermentation, which includes various bacteria and yeasts. nih.gov This indicates that microorganisms in such environments possess the enzymatic machinery to both produce and potentially degrade these compounds. The study of microbial communities in such systems can provide insights into the bacteria responsible for the turnover of these alcohols. nih.gov

Role in Natural Product Biosynthesis Pathways in Lower Organisms (e.g., plants, fungi)

This compound is a branched-chain primary alcohol that has been identified as a naturally occurring compound in the plant kingdom. nih.gov While detailed studies elucidating the complete biosynthetic pathway for this specific stereoisomer in lower organisms are not extensively documented, its structural features suggest plausible origins from well-established metabolic routes for fatty acids and amino acids in plants and fungi.

The biosynthesis of volatile organic compounds, including alcohols, is a complex process in these organisms. In plants, the majority of both straight-chain and branched-chain volatiles are derived from the degradation of fatty acids. usp.br General pathways such as α-oxidation and β-oxidation break down fatty acids to produce a variety of smaller molecules, including aldehydes which are subsequently reduced to alcohols by alcohol dehydrogenases. usp.br The carbon skeleton of 4-methyl-1-heptanol suggests it may be formed through such a pathway involving a branched-chain fatty acid precursor. The presence of 4-Methyl-1-heptanol has been reported in the plant Zanthoxylum schinifolium. nih.gov

In fungi, the production of various alcohols, including isomers of C5-C7 alcohols, is also common. nih.gov A primary route for their synthesis is the Ehrlich pathway, which involves the catabolism of amino acids. nih.gov This pathway converts amino acids into their corresponding α-keto acids, which are then decarboxylated to aldehydes and subsequently reduced to alcohols.

Furthermore, engineered biosynthetic pathways in microorganisms demonstrate the biological feasibility of producing novel branched-chain alcohols. Research involving genetically modified Escherichia coli has shown that by extending the branched-chain amino acid pathways, it is possible to synthesize various nonnatural long-chain alcohols, including 4-methyl-1-hexanol and 5-methyl-1-heptanol. pnas.org This is achieved by manipulating the substrate specificity of enzymes like 2-isopropylmalate synthase to create longer keto-acid chains, which are then converted to alcohols. pnas.org While this research was conducted in a bacterium, it highlights a viable enzymatic strategy for the assembly of the carbon backbone required for compounds like this compound from common metabolic precursors.

The table below summarizes potential biosynthetic pathways and the types of organisms in which they are known to produce similar alcohol compounds.

Biosynthetic Pathway General Precursor(s) Key Processes Organism Type Example Products
Fatty Acid DegradationBranched-Chain Fatty Acidsα-oxidation, β-oxidation, reductionPlantsStraight-chain and branched-chain alcohols usp.br
Ehrlich PathwayAmino AcidsTransamination, decarboxylation, reductionFungi, BacteriaC5-C7 alcohol isomers nih.gov
Engineered Amino Acid Pathway Extensionα-Keto AcidsChain elongation, decarboxylation, reductionBacteria (E. coli)4-methyl-1-hexanol, 5-methyl-1-heptanol pnas.org

Theoretical and Computational Chemistry Studies of R 4 Methyl 1 Heptanol

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetics of a molecule like (R)-4-Methyl-1-heptanol.

Density Functional Theory (DFT) would be a primary tool for investigating the molecular geometry and electronic structure of this compound. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), researchers could perform geometry optimizations to identify the lowest energy conformers of the molecule. These calculations would yield precise bond lengths, bond angles, and dihedral angles for each stable conformation.

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap are critical parameters that help in understanding the molecule's reactivity and kinetic stability. A molecular electrostatic potential (MEP) map could also be generated to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for the Lowest Energy Conformer of this compound

PropertyCalculated Value
Total Energy (Hartree)Value
Dipole Moment (Debye)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. No published data is currently available.

Ab initio methods, which are based on first principles without the use of empirical parameters, would be employed to gain a deeper understanding of the stereochemical preferences of this compound. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) with larger basis sets would provide highly accurate energies for the different conformers.

These high-level calculations are crucial for determining the relative stabilities of various staggered and eclipsed conformations that arise from rotations around the C-C single bonds. The energy differences between these conformers would reveal the steric and electronic factors that govern the molecule's preferred shape, particularly the orientation of the methyl group at the chiral center and the hydroxyl group.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations would be a powerful technique to study the behavior of this compound in a condensed phase, such as in a pure liquid or in a solution. By simulating the movement of a large number of molecules over time, MD can provide detailed information about intermolecular interactions and the effects of a solvent.

In a simulation of pure this compound, the formation and dynamics of hydrogen bonds involving the hydroxyl group would be of particular interest. The radial distribution function, g(r), between the oxygen and hydrogen atoms of the hydroxyl groups on different molecules would reveal the average distances and structuring of these interactions.

When simulating this compound in a solvent (e.g., water or a nonpolar solvent), the solvation shell around the molecule could be characterized. The simulation would show how solvent molecules arrange themselves around the hydrophobic alkyl chain and the hydrophilic hydroxyl group, providing insights into its solubility and partitioning behavior.

Computational Prediction of Spectroscopic Properties to Aid Stereochemical Assignment

Computational methods can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be compared with experimental data to aid in the structural elucidation and stereochemical assignment of this compound.

For NMR spectroscopy, the chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the NMR spectra for different possible stereoisomers and conformers and comparing them to the experimental spectrum, one can confirm the correct structure.

Similarly, the vibrational frequencies and intensities for the IR spectrum can be computed. The calculated frequencies for characteristic vibrational modes, such as the O-H stretch of the alcohol and the C-H stretches of the alkyl chain, can be compared to the experimental IR spectrum to confirm the presence of these functional groups and to gain further confidence in the structural assignment.

Table 2: Hypothetical Computationally Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR Chemical Shift (C1, ppm)ValueValue
¹H NMR Chemical Shift (H1, ppm)ValueValue
IR Frequency (O-H stretch, cm⁻¹)ValueValue

Note: The data in this table is hypothetical and for illustrative purposes. No published computational spectroscopic data for this compound is currently available.

Reaction Mechanism Studies of this compound Transformations using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these methods could be used to study various transformations, such as its oxidation to an aldehyde or carboxylic acid, or its esterification.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures and calculate the activation energies. This information provides a detailed, step-by-step understanding of how the reaction proceeds. For example, in an oxidation reaction, calculations could determine whether the reaction proceeds via a direct hydrogen abstraction from the alcohol or through an intermediate species. These mechanistic insights are crucial for optimizing reaction conditions and developing new synthetic routes.

Future Directions and Emerging Research Avenues for R 4 Methyl 1 Heptanol

Development of Novel and Highly Efficient Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and (R)-4-Methyl-1-heptanol is no exception. While methods for the synthesis of chiral alcohols exist, the future lies in the development of more efficient, sustainable, and highly stereoselective strategies. Research in this area is expected to focus on several key approaches:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. Future work will likely involve the design of novel metal-based or organocatalysts specifically tailored for the synthesis of this compound. This could include advancements in asymmetric hydrogenation of corresponding unsaturated precursors or the development of new catalytic systems for the enantioselective functionalization of C-H bonds.

Biocatalysis: Enzymes are nature's catalysts, often exhibiting exceptional stereoselectivity under mild reaction conditions. The application of enzymes such as lipases, alcohol dehydrogenases, and ene-reductases for the synthesis of this compound is a promising and environmentally friendly approach. nih.gov Research could focus on enzyme screening, protein engineering to enhance substrate specificity and catalytic efficiency, and the development of multi-enzyme cascade reactions in one-pot systems. nih.gov

Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials from nature is a classic yet continually evolving strategy. Future research may explore novel synthetic routes starting from chiral natural products to access the this compound scaffold.

A comparative look at existing and potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesResearch Focus
Asymmetric Catalysis High efficiency, broad substrate scopeNovel catalyst design, improved enantioselectivity
Biocatalysis High stereoselectivity, mild conditions, sustainabilityEnzyme discovery and engineering, cascade reactions
Chiral Pool Synthesis Cost-effective, access to specific stereoisomersIdentification of new starting materials, efficient transformations

Integration of Artificial Intelligence and Machine Learning in this compound Synthesis and Analysis

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize the synthesis and analysis of chiral molecules like this compound. Current time information in Bangalore, IN.researchgate.netresearchgate.netresearchgate.net

Predictive Modeling for Enantioselectivity: ML algorithms can be trained on existing reaction data to predict the enantioselectivity of new catalytic systems for the synthesis of this compound. Current time information in Bangalore, IN. This data-driven approach can significantly reduce the time and resources spent on empirical screening of catalysts and reaction conditions.

Reaction Optimization: AI-powered platforms can autonomously explore reaction parameters (e.g., temperature, solvent, catalyst loading) to identify optimal conditions for maximizing the yield and enantiomeric excess of this compound.

De Novo Design of Synthetic Routes: Machine learning models can be employed to propose novel and efficient synthetic pathways to this compound, potentially uncovering non-intuitive routes that a human chemist might overlook.

Spectroscopic Analysis: AI can aid in the analysis of complex spectroscopic data (e.g., NMR, MS) to rapidly determine the purity and enantiomeric excess of synthesized this compound.

Exploration of this compound as a Building Block in Advanced Materials Science (e.g., chiral polymers, liquid crystals)

The inherent chirality of this compound makes it an attractive building block for the creation of advanced materials with unique optical and physical properties.

Chiral Polymers: The incorporation of this compound into polymer backbones or as a pendant group can induce chirality at the macromolecular level. acs.orgresearchgate.netmdpi.com This can lead to the development of polymers with applications in chiral separations, asymmetric catalysis, and chiroptical devices. mdpi.com Future research will likely focus on the synthesis of various polymer architectures, such as polyesters, polyethers, and polyurethanes, derived from this compound and the investigation of their chiroptical properties.

Chiral Liquid Crystals: Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. researchgate.net The introduction of a chiral center, such as that in this compound, into a liquid crystalline molecule can induce the formation of chiral mesophases, such as cholesteric or ferroelectric phases. researchgate.netresearchgate.netgoogle.comoup.comgoogle.com These materials are of great interest for applications in displays, sensors, and photonics. Research in this area would involve the synthesis of new liquid crystalline derivatives of this compound and the characterization of their mesomorphic and electro-optical properties.

Material ClassPotential PropertiesPotential Applications
Chiral Polymers Chiroptical activity, enantioselective recognitionChiral chromatography, asymmetric catalysis, optical sensors
Chiral Liquid Crystals Ferroelectricity, fast switching times, selective reflection of lightDisplays, optical switches, tunable photonic devices

Interdisciplinary Research at the Interface of Chemical Biology and Chemoecology (non-human, non-clinical)

This compound has been identified as a semiochemical in insects, playing a crucial role in their communication. researchgate.netresearchgate.net This opens up exciting avenues for interdisciplinary research.

Pheromone Research: The (R)-enantiomer of 4-methyl-1-heptanol (B1330018) has been shown to elicit antennal responses in the males of certain triatomine bug species, suggesting a high degree of stereospecificity in insect communication. researchgate.netresearchgate.net Further research could investigate the precise role of this compound in the chemical ecology of these and other insects, including its function as an attractant, repellent, or aggregation pheromone. researchgate.netresearchgate.netoup.comaip.orgusda.govresearchgate.net

Biosynthesis and Metabolism: Understanding how insects produce and metabolize this compound is a key area for future investigation. This could involve identifying the biosynthetic pathways and the enzymes responsible for its formation, providing insights into insect physiology and evolution.

Pest Management Strategies: A deeper understanding of the role of this compound in insect behavior could lead to the development of novel and environmentally friendly pest management strategies. This could include its use in monitoring traps or in mating disruption techniques for agricultural and medically important insect pests.

Expanding the Library of Chiral Derivatives for Structure-Activity Relationship Studies in Academic Contexts

Systematic modification of the this compound structure and the evaluation of the biological or material properties of the resulting derivatives are crucial for establishing structure-activity relationships (SARs). uc.ptnih.govacs.org

Synthesis of Analogues: A library of derivatives could be synthesized by modifying various parts of the this compound molecule. This could include:

Varying the length of the alkyl chain.

Introducing different functional groups at the 1-position (e.g., esters, ethers, amines).

Modifying the methyl group at the 4-position.

Introducing additional substituents on the heptanol (B41253) backbone.

Probing Molecular Interactions: By systematically altering the structure and assessing the resulting changes in activity (e.g., pheromonal activity, liquid crystalline behavior), researchers can gain valuable insights into the key molecular features required for a specific function. This fundamental knowledge is essential for the rational design of new molecules with enhanced or tailored properties.

The following table outlines potential modifications for SAR studies:

Modification SiteExamples of ModificationsPotential Impact on Properties
1-Position (Hydroxyl Group) Esterification, etherification, aminationAltered polarity, hydrogen bonding capability, and reactivity
Alkyl Chain Shortening or lengthening the chainChanges in lipophilicity and molecular shape
4-Position (Methyl Group) Replacement with larger alkyl groups or functional groupsSteric and electronic effects on molecular interactions

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s physicochemical properties?

  • Methodological Answer : Train neural networks on databases like PubChem and EPA DSSTox, prioritizing features like branching index and hydroxyl group position. Validate models against sparse experimental data, highlighting confidence intervals for understudied parameters .
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Ethical and Reproducibility Considerations

Q. What ethical guidelines govern open-data sharing for this compound research involving proprietary methods?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while anonymizing proprietary synthesis routes. Use platforms like Zenodo for metadata-rich uploads, ensuring compliance with GDPR and TSCA regulations .

Q. How can researchers address reproducibility challenges in enantioselective catalysis studies of this compound?

  • Methodological Answer : Publish detailed reaction logs (e.g., catalyst loading, stirring rates) in supplementary materials. Collaborate via platforms like ResearchGate to crowdsource replication attempts, addressing batch-to-batch variability in chiral ligands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.